molecular formula C22H18N4O3 B2865160 N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1105214-34-3

N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide

Numéro de catalogue: B2865160
Numéro CAS: 1105214-34-3
Poids moléculaire: 386.411
Clé InChI: SBYWOBCFMSCNSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a heterocyclic acetamide derivative characterized by a 1,2-dihydropyridinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an N-(3-methylphenyl)acetamide side chain.

Propriétés

IUPAC Name

N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-7-5-10-17(13-15)23-19(27)14-26-12-6-11-18(22(26)28)21-24-20(25-29-21)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYWOBCFMSCNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine ring: This step may involve a condensation reaction between the oxadiazole derivative and a pyridine derivative.

    Introduction of the acetamide group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Bioactivity

Compound Name Key Structural Features Biological Activity Potency vs. Reference Mechanism Insights
N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide 1,2-dihydropyridinone core, 3-phenyl-1,2,4-oxadiazole, N-(3-methylphenyl)acetamide Not explicitly reported in evidence; inferred anti-inflammatory/antiparasitic N/A Hypothesized COX-2 inhibition via oxadiazole interactions
AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) 1,2,4-triazole-thio linker, 2-pyridyl substituent, N-(3-methylphenyl)acetamide Anti-inflammatory (1.28× diclofenac sodium) 1.28× diclofenac COX-2 inhibition; 12 hydrophobic interactions in active site
SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) Pyrrolidinecarboxamide, 3-phenyl-1,2,4-oxadiazole, N-(4-chlorophenyl) Antiparasitic (>70% xL3 motility reduction; coiled phenotype) >70% efficacy Unclear; oxadiazole may disrupt parasitic neuromuscular function
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone ring, methoxyacetamide, N-(2,6-dimethylphenyl) Fungicidal (pesticide) N/A Inhibition of fungal RNA polymerase

Key Findings and Contrasts

Anti-Inflammatory Activity: AS111 outperforms diclofenac sodium (1.28× potency) due to its 1,2,4-triazole-thio group and strong hydrophobic interactions with COX-2 . In contrast, the target compound lacks direct activity data but shares structural motifs (oxadiazole, acetamide) linked to COX-2 modulation. Mechanistic Divergence: AS111’s 2-pyridyl group enhances binding specificity, whereas the target compound’s 1,2-dihydropyridinone may confer redox or conformational stability .

Antiparasitic Activity: SN00797439 demonstrates potent nematocidal activity (>70% motility reduction) via its 3-phenyl-1,2,4-oxadiazole moiety.

Structural Flexibility and Applications: The N-arylacetamide backbone is versatile: AS111 and the target compound share this feature but differ in heterocyclic appendages (triazole vs. oxadiazole), leading to divergent applications (anti-inflammatory vs. antiparasitic). Oxadixyl, while structurally distinct (oxazolidinone core), highlights how minor modifications (e.g., methoxy groups) can shift bioactivity from pharmacological to pesticidal .

Activité Biologique

N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridine moiety and an oxadiazole ring. Its molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 386.4 g/mol . Understanding its structure is crucial for elucidating its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

A comparative study demonstrated that certain synthesized oxadiazole derivatives displayed stronger antimicrobial activity than traditional antibiotics like ciprofloxacin. The mechanism appears to involve the disruption of biofilm formation and interference with bacterial transcription processes .

2. Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using L929 mouse fibroblast cells. The results indicated that while some derivatives exhibited cytotoxicity at higher concentrations, others showed increased cell viability compared to controls. For example:

CompoundConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
241009279
252006873
295096127

This data suggests that while some compounds may be toxic at high concentrations, others can enhance cell viability, indicating a potential for therapeutic applications .

The biological activity of N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is believed to stem from its ability to interact with cellular targets involved in critical biological pathways. The oxadiazole group is particularly noted for its role in inhibiting enzymes associated with bacterial cell wall synthesis and disrupting membrane integrity .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA
In a controlled study involving various synthesized oxadiazole derivatives, it was found that the compound demonstrated significant inhibition against MRSA strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard treatments, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Cytotoxicity Profiling
A cytotoxicity screening involving multiple cancer cell lines showed varied responses to the compound. Notably, at specific concentrations, the compound enhanced metabolic activity in HepG2 liver cancer cells, suggesting a dual role in promoting cell growth while being selectively toxic to certain non-cancerous cells .

Q & A

Q. Basic Characterization

  • ¹H NMR : Identifies hydrogen environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
  • ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and oxadiazole/dihydropyridine carbons .
  • MS (ESI or EI) : Verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns .

How can researchers resolve contradictions in spectroscopic data during structural validation?

Q. Advanced Data Contradiction Analysis

  • Cross-validate techniques : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Isotopic labeling : Use deuterated solvents to eliminate solvent peaks in NMR .
  • X-ray crystallography : For unambiguous confirmation of crystal structure when spectral ambiguity persists .

What initial biological assays are recommended to assess the compound’s activity?

Q. Basic Biological Screening

  • Enzyme inhibition assays : Target kinases or proteases due to the oxadiazole moiety’s role in enzyme binding .
  • Cytotoxicity testing : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Docking simulations : Preliminary computational screening to prioritize targets .

How do substituent variations on the phenyl or oxadiazole groups influence bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electron-withdrawing groups (e.g., Cl on phenyl) enhance binding to hydrophobic enzyme pockets .
  • Methoxy groups improve solubility but may reduce membrane permeability .
  • Steric effects : Bulky substituents on the dihydropyridine ring can hinder target engagement .

What chemical modifications can enhance stability or reactivity of this compound?

Q. Advanced Reaction Pathways

  • Oxidation : Convert dihydropyridine to pyridine derivatives using KMnO₄ or RuO₄ to study redox-sensitive activity .
  • Nucleophilic substitution : Introduce halogens or amines at the acetamide group for functional diversification .
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive sites during synthesis .

How can computational modeling predict biological targets for this compound?

Q. Advanced Computational Methods

  • Molecular docking : Use AutoDock or Schrödinger to simulate binding to kinases (e.g., EGFR) or GPCRs .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize in vitro targets .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data .

What are the optimal storage conditions to maintain compound stability?

Q. Basic Stability Protocols

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solvent : Dissolve in DMSO for long-term storage (>6 months) and aliquot to avoid freeze-thaw cycles .
  • Desiccants : Use silica gel to minimize hydrolysis of the acetamide group .

How can researchers integrate structural and bioactivity data to guide further studies?

Q. Advanced Data Integration

  • Fragment-based design : Merge active fragments (e.g., oxadiazole + dihydropyridine) identified via X-ray/NMR .
  • Pharmacophore mapping : Overlap structural features with known inhibitors to refine target hypotheses .
  • Multi-parametric optimization : Balance logP, solubility, and potency using in silico tools like SwissADME .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.